![molecular formula C21H25N3O5 B5199788 (3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5199788.png)
(3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic rings, piperazine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-nitroaniline with piperazine under controlled conditions to form 4-(4-nitrophenyl)piperazine.
Coupling with 3,5-Diethoxybenzoyl Chloride: The piperazine derivative is then reacted with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Major Products Formed
Reduction: Formation of (3,5-Diethoxyphenyl)[4-(4-aminophenyl)piperazin-1-yl]methanone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
(3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which (3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone exerts its effects involves interactions with molecular targets such as receptors or enzymes. The nitro group and piperazine ring play crucial roles in binding to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
- (3,5-Diethoxyphenyl)[4-(4-aminophenyl)piperazin-1-yl]methanone
- (3,5-Diethoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
Uniqueness
(3,5-Diethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of both diethoxy and nitro groups, which confer specific electronic and steric properties
Properties
IUPAC Name |
(3,5-diethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-28-19-13-16(14-20(15-19)29-4-2)21(25)23-11-9-22(10-12-23)17-5-7-18(8-6-17)24(26)27/h5-8,13-15H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBAHJYWSFWIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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